
2-クロロ-5-(メトキシカルボニル)フェニルボロン酸
説明
2-Chloro-5-(methoxycarbonyl)phenylboronic acid is a useful research compound. Its molecular formula is C8H8BClO4 and its molecular weight is 214.41 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-5-(methoxycarbonyl)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-(methoxycarbonyl)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
鈴木・宮浦クロスカップリング反応
2-クロロ-5-(メトキシカルボニル)フェニルボロン酸は、鈴木・宮浦クロスカップリング反応の反応物として使用される可能性があります。 この反応は、炭素-炭素結合を形成するための有機化学における強力なツールであり、医薬品、農薬、有機材料など、複雑な有機化合物の合成に広く使用されています .
ボロン・ヘックアリール化
この化合物は、ボロン・ヘックアリール化プロセスにも関与する可能性があります。 この反応は、パラジウム触媒の存在下で、ボロン酸をアリールハライドまたはアルケンと反応させて、置換された芳香族化合物を生成します。これは、医薬品化学において価値があります .
センサー開発
2-クロロ-5-(メトキシカルボニル)フェニルボロン酸などの誘導体を含むボロン酸は、ジオールやフッ化物またはシアン化物アニオンなどの強いルイス塩基と相互作用する能力で知られています。 この特性により、グルコースなどの糖や、さまざまな環境におけるアニオンを検出するためのセンサーの開発に役立ちます .
材料科学における用途
材料科学では、この化合物は、表面を改質したり、特定の特性を持つポリマーを生成したりするために使用できます。 ボロン酸は、ジオールと可逆的な共有結合を形成できます。これは、pH変化や特定の物質の存在などの刺激に応答できる動的材料を作成するために利用できます .
生物学的調査
この化合物は、炭水化物やその他のジオールと安定な複合体を形成する能力があり、グリコタンパク質やジオール基を含む他の生体分子の構造と機能を調べるなどの生物学的調査で潜在的な用途が示唆されます .
創薬
その構造的特徴から、2-クロロ-5-(メトキシカルボニル)フェニルボロン酸は、特に医薬品化学的手法による新規薬剤候補の特定や既存薬剤の最適化における創薬プロセスで使用できます .
触媒研究
ボロン酸は、そのルイス酸性のために、さまざまな化学反応で触媒または助触媒として頻繁に使用されます。 この化合物は、新規合成方法の開発を目指した研究において、その触媒特性について調査される可能性があります .
環境モニタリング
ボロン酸のセンシング能力は、環境モニタリングに適用できます。 2-クロロ-5-(メトキシカルボニル)フェニルボロン酸のような化合物は、水、空気、または土壌中の汚染物質または有害物質を検出するように設計されたシステムの一部になる可能性があります .
作用機序
Target of Action
The primary target of 2-Chloro-5-(methoxycarbonyl)phenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by 2-Chloro-5-(methoxycarbonyl)phenylboronic acid . This reaction allows for the formation of carbon–carbon bonds, which are fundamental in organic chemistry and biochemistry .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . It is also generally environmentally benign .
Result of Action
The result of the action of 2-Chloro-5-(methoxycarbonyl)phenylboronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of 2-Chloro-5-(methoxycarbonyl)phenylboronic acid is influenced by the reaction conditions. The Suzuki–Miyaura coupling reaction is known for its exceptionally mild and functional group tolerant reaction conditions . Therefore, the efficacy and stability of 2-Chloro-5-(methoxycarbonyl)phenylboronic acid can be influenced by factors such as temperature, pH, and the presence of other functional groups .
生化学分析
Biochemical Properties
2-Chloro-5-(methoxycarbonyl)phenylboronic acid plays a significant role in biochemical reactions, especially in the context of organic synthesis. It interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. One of the primary interactions is with palladium catalysts in Suzuki-Miyaura coupling reactions. In these reactions, 2-Chloro-5-(methoxycarbonyl)phenylboronic acid acts as a nucleophile, transferring its organic group to the palladium catalyst, which then facilitates the formation of a new carbon-carbon bond . This interaction is crucial for the synthesis of various pharmaceuticals and organic compounds.
Cellular Effects
The effects of 2-Chloro-5-(methoxycarbonyl)phenylboronic acid on cellular processes are not extensively documented. Its role in organic synthesis suggests potential applications in modifying cellular environments. For instance, compounds synthesized using 2-Chloro-5-(methoxycarbonyl)phenylboronic acid could influence cell signaling pathways, gene expression, and cellular metabolism. The precise impact on cell function would depend on the nature of the synthesized compound and its interaction with cellular biomolecules .
Molecular Mechanism
At the molecular level, 2-Chloro-5-(methoxycarbonyl)phenylboronic acid exerts its effects primarily through its role in Suzuki-Miyaura coupling reactions. The mechanism involves the oxidative addition of the palladium catalyst to the organic halide, followed by the transmetalation step where 2-Chloro-5-(methoxycarbonyl)phenylboronic acid transfers its organic group to the palladium. This is followed by reductive elimination, resulting in the formation of a new carbon-carbon bond . This mechanism highlights the compound’s ability to facilitate complex organic transformations.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 2-Chloro-5-(methoxycarbonyl)phenylboronic acid are critical factors. The compound is generally stable under ambient conditions but may degrade over time, especially when exposed to moisture or extreme temperatures . Long-term studies on its effects on cellular function are limited, but its role in organic synthesis suggests that any long-term effects would be indirect, mediated through the synthesized compounds.
Dosage Effects in Animal Models
The effects of 2-Chloro-5-(methoxycarbonyl)phenylboronic acid in animal models have not been extensively studied. Like many chemical compounds, its effects are likely dose-dependent. At low doses, it may facilitate desired biochemical reactions without significant adverse effects. At higher doses, there could be potential toxicity or adverse effects, particularly if the compound interacts with critical biomolecules or disrupts essential metabolic pathways .
Metabolic Pathways
2-Chloro-5-(methoxycarbonyl)phenylboronic acid is involved in metabolic pathways primarily through its role in organic synthesis. It interacts with enzymes and cofactors that facilitate the formation of carbon-carbon bonds, a fundamental process in the synthesis of various organic molecules . The compound’s impact on metabolic flux or metabolite levels would depend on the specific reactions it is involved in and the nature of the synthesized compounds.
Transport and Distribution
The transport and distribution of 2-Chloro-5-(methoxycarbonyl)phenylboronic acid within cells and tissues are not well-documented. Its role in organic synthesis suggests that it may be transported and distributed similarly to other small organic molecules. It could interact with transporters or binding proteins that facilitate its movement within cells and tissues . The compound’s localization and accumulation would depend on its chemical properties and the cellular environment.
Subcellular Localization
The subcellular localization of 2-Chloro-5-(methoxycarbonyl)phenylboronic acid is not extensively studied. Its role in organic synthesis suggests that it may localize to specific cellular compartments where it can interact with enzymes and other biomolecules involved in biochemical reactions . Targeting signals or post-translational modifications could direct the compound to specific organelles, influencing its activity and function.
特性
IUPAC Name |
(2-chloro-5-methoxycarbonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BClO4/c1-14-8(11)5-2-3-7(10)6(4-5)9(12)13/h2-4,12-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMDHZSRUQKDFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)OC)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657168 | |
| Record name | [2-Chloro-5-(methoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913835-92-4 | |
| Record name | 1-Methyl 3-borono-4-chlorobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913835-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-Chloro-5-(methoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



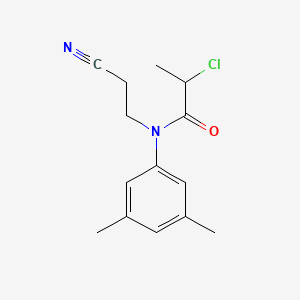
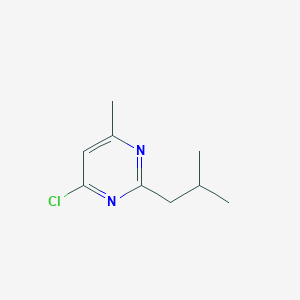
![N-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]acetamide](/img/structure/B1486518.png)
![3-Chloro-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1486519.png)
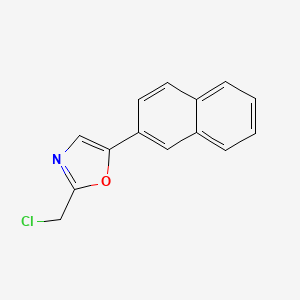
amine](/img/structure/B1486523.png)
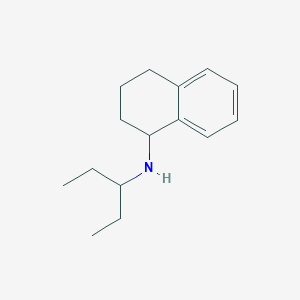
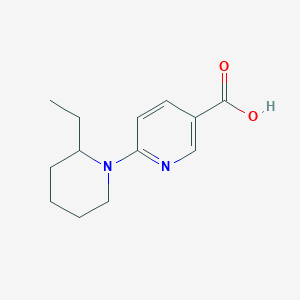
![(1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine](/img/structure/B1486526.png)

acetic acid](/img/structure/B1486528.png)
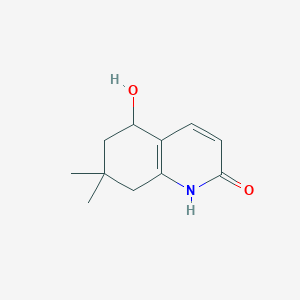
![N-[(2,6-difluorophenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1486535.png)
